molecular formula C19H18F3N3O3 B2473068 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-42-0

4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2473068
CAS No.: 861206-42-0
M. Wt: 393.366
InChI Key: OESJFAPKRLBWGC-UHFFFAOYSA-N
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Description

The compound 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative characterized by a 1,2,4-triazol-3-one core. Key structural features include:

  • 2,4-Dimethoxyphenyl group at position 4, contributing electron-donating methoxy substituents.
  • Methyl group at position 5, enhancing steric stability.
  • 3-(Trifluoromethyl)benzyl moiety at position 2, introducing strong electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-12-23-24(11-13-5-4-6-14(9-13)19(20,21)22)18(26)25(12)16-8-7-15(27-2)10-17(16)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESJFAPKRLBWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the presence of the trifluoromethyl group, it is possible that the compound could interact with various biochemical pathways. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities. .

Result of Action

The molecular and cellular effects of the compound’s action are not well defined. Given the presence of the trifluoromethyl group, it is possible that the compound could have a variety of biological effects. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities. .

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

  • Molecular Formula : C19H18F3N3O3
  • Molecular Weight : 393.36 g/mol
  • CAS Number : 861206-42-0

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several cancer types.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induces apoptosis
A54926.00Inhibits cell growth
HepG20.71Targets VEGF pathways

A study by Nitulescu et al. highlighted the compound's potential against HepG2 with an IC50 value of 0.71μM0.71\,\mu M, indicating strong antiproliferative activity . Additionally, the compound exhibited significant inhibition of topoisomerase-IIa with an IC50 of 100μM100\,\mu M, which is crucial for DNA replication and repair .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Triazoles are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.

Compound IC50 (µM) Selectivity
4-(2,4-dimethoxyphenyl)-5-methyl...1.33COX-II selective

Research indicates that derivatives similar to this compound can selectively inhibit COX-II with an IC50 value as low as 1.33μM1.33\,\mu M, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, triazole compounds have been recognized for their antimicrobial properties. Studies have reported activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Effects : A recent study assessed the activity of this compound against multiple cancer cell lines using the MTT assay. Results indicated that it significantly reduced cell viability in MCF7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model demonstrated that administration of this triazole derivative resulted in a marked reduction in inflammation compared to control groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. In particular, derivatives of triazole have been evaluated for their efficacy against various cancer cell lines. For instance, compounds similar to 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one showed promising results in inhibiting the proliferation of human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells .

Antimicrobial Properties

The triazole derivatives are also recognized for their antimicrobial activities. Research has demonstrated that such compounds can effectively inhibit the growth of various bacterial and fungal strains. The introduction of electron-withdrawing groups has been noted to enhance the biological activity of these compounds .

Pesticide Development

The structural characteristics of 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one make it a candidate for developing new pesticides. Its ability to selectively target pests while remaining safe for crops is a significant advantage in agricultural chemistry.

Herbicide Formulation

Compounds with similar structures have been investigated for their potential as herbicides. The adaptability of the triazole ring allows for modifications that can enhance herbicidal activity against specific weed species while minimizing environmental impact.

Synthesis Techniques

The synthesis of 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions that include condensation reactions and cyclization processes. These synthetic pathways are crucial in optimizing yield and purity for practical applications in pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation with IC50 values indicating effectiveness against multiple cell lines .
Research on Antimicrobial PropertiesMedicinal ChemistryShowed enhanced antimicrobial activity with electron-withdrawing groups improving efficacy against bacteria and fungi .
Investigation into Pesticide EfficacyAgricultural ChemistryHighlighted potential as a selective pesticide with reduced toxicity to non-target organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and properties can be contextualized against structurally related triazole derivatives:

Compound Name / ID Substituents & Key Features Biological Activity Physicochemical Properties References
Target Compound 4-(2,4-dimethoxyphenyl), 5-methyl, 2-[3-(trifluoromethyl)benzyl] Not explicitly reported (analogs suggest antifungal/antibiotic potential) High lipophilicity (CF₃ group), moderate solubility (methoxy)
4-(4-Fluorophenyl) analogs () 4-(4-fluorophenyl), 5-(4-fluorophenyl) Antifungal (implied by structural analogs) Lower lipophilicity vs. CF₃; enhanced polarity (F substituent)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () Sulfanyl-linked CF₃-benzyl, 4-chlorophenyl Not reported; sulfanyl groups may enhance metal-binding capacity Higher molecular weight, reduced metabolic stability
5-Methyl-2-phenyl-4-(3-trifluoromethyl-phenylazo)-2,4-dihydro-pyrazol-3-one () Diazenyl group instead of benzyl Photodynamic applications (diazenyl) Polar azo group reduces membrane permeability
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one () 4-amino, 4-hydroxyphenyl Metal coordination (hydroxyl group) High solubility (polar groups)

Key Comparisons

Substituent Effects on Bioactivity The 2,4-dimethoxyphenyl group in the target compound contrasts with 4-fluorophenyl in analogs. The 3-(trifluoromethyl)benzyl group in the target compound vs. sulfanyl or azo substituents (–11) highlights divergent electronic effects. The CF₃ group increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration, while sulfanyl groups may facilitate redox activity .

Synthetic Routes

  • The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods in (thiadiazole-triazole hybrids) and (α-halogenated ketone reactions). However, the trifluoromethylbenzyl group may require specialized reagents (e.g., Ullmann coupling) for C–C bond formation .

Theoretical and Computational Insights

  • Density-functional theory (DFT) studies (–3) suggest that exact exchange terms and gradient corrections are critical for modeling triazole electronic properties. The CF₃ group’s electron-withdrawing nature likely stabilizes the triazole ring’s LUMO, enhancing electrophilic reactivity .

Research Findings and Implications

  • This suggests the compound could act as a cytochrome P450 inhibitor or disrupt fungal membrane synthesis .
  • Drug Design Considerations : The CF₃ group improves pharmacokinetics but may require formulation adjustments (e.g., co-solvents) to offset low aqueous solubility. Methoxy groups balance this by increasing solubility .

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